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Compound of Interest

Compound Name: BDP FL-PEG5-acid

Cat. No.: B12283007 Get Quote

Introduction

Single-molecule imaging is a powerful technique that allows for the observation of individual

molecules, providing insights into biological processes with high spatial and temporal

resolution. The choice of a fluorescent probe is critical for the success of these experiments,

requiring exceptional brightness, photostability, and a high quantum yield. BDP FL-PEG5-acid
is a state-of-the-art fluorescent dye designed to meet the rigorous demands of single-molecule

studies. It features a bright and photostable boron-dipyrromethene (BDP FL) core, a hydrophilic

5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent attachment

to biomolecules.

The BDP FL fluorophore is a superior alternative to traditional dyes like fluorescein (FAM),

offering significantly enhanced photostability and brightness.[1][2][3] The PEG5 linker increases

the water solubility of the dye and extends it from the target biomolecule, minimizing quenching

and steric hindrance.[4][5] This combination of features makes BDP FL-PEG5-acid an ideal

candidate for tracking the dynamics, interactions, and conformational changes of single

proteins, nucleic acids, and other macromolecules in complex biological systems.

Key Properties and Advantages
BDP FL-based dyes exhibit a range of photophysical properties that make them exceptionally

well-suited for single-molecule detection. Their high extinction coefficients and quantum yields

result in extremely bright fluorescence, enabling the detection of single fluorophores with a high

signal-to-noise ratio. Unlike many other dyes, their fluorescence is relatively insensitive to pH
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and solvent polarity, ensuring consistent performance in diverse experimental buffers. Most

importantly, their exceptional photostability allows for longer observation times before

photobleaching, which is crucial for tracking molecular processes over extended periods.

Quantitative Data Summary

The photophysical properties of BDP FL dyes are summarized below. These values are

representative of the BDP FL core fluorophore and its derivatives.

Property Value Reference

Excitation Maximum (λex) ~503-504 nm

Emission Maximum (λem) ~509-514 nm

Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
~0.9 - 1.0

Fluorescence Lifetime (τ) >5 nanoseconds

Molecular Weight 583.44 g/mol

Solubility DMSO, DMF, DCM

Protocols
Protocol 1: Labeling of Amine-Containing Biomolecules
The terminal carboxylic acid on BDP FL-PEG5-acid can be activated to react with primary

amines (e.g., lysine residues on proteins) using a carbodiimide crosslinker like EDC (1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its

water-soluble analog, Sulfo-NHS. This creates a semi-stable NHS ester in situ that readily

reacts with amines to form a stable amide bond.

Materials:

BDP FL-PEG5-acid
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Amine-containing biomolecule (e.g., protein, amino-modified DNA)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation/Reaction Buffer: Amine-free buffer, pH 7.2-7.5 (e.g., 0.1 M MES, 0.5 M NaCl, pH

6.0 for activation; 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 for conjugation)

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Biomolecule: Dissolve the amine-containing biomolecule in the Reaction Buffer at a

concentration of 1-10 mg/mL.

Prepare Dye Solution: Dissolve BDP FL-PEG5-acid in a small amount of DMF or DMSO to

create a 10 mM stock solution.

Activation of Carboxylic Acid:

In a separate microcentrifuge tube, add a 10-fold molar excess of BDP FL-PEG5-acid
relative to the biomolecule.

Add a 1.2-fold molar excess of both EDC and Sulfo-NHS over the dye.

Incubate the activation mixture for 15 minutes at room temperature.

Conjugation Reaction:

Add the activated dye mixture to the biomolecule solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.
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Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

Incubate for 30 minutes.

Purification: Remove unconjugated dye and reaction byproducts by passing the solution over

a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable

storage buffer (e.g., PBS).

Characterization: Determine the degree of labeling by measuring the absorbance of the

purified conjugate at 280 nm (for the protein) and ~503 nm (for the BDP FL dye).

Activation Step

Conjugation Step

BDP FL-PEG5-acid

Activated BDP FL-PEG5-NHS Ester
(in situ)

15 min, RT

EDC + Sulfo-NHS

Labeled Protein

Add activated dye
to protein

Protein-NH₂

2h RT or O/N 4°C

Click to download full resolution via product page

BDP FL-PEG5-acid conjugation workflow.

Protocol 2: General Workflow for TIRF-Based Single-
Molecule Imaging
This protocol outlines the key steps for a typical single-molecule imaging experiment using

Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique for observing

molecules near a surface.
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Materials:

Labeled biomolecule of interest

High-precision glass coverslips and microscope slides

Surface passivation reagents (e.g., mPEG-SVA, Biotin-PEG-SVA).

Streptavidin (if using biotin-PEG for immobilization)

Imaging Buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase

and a triplet-state quencher like Trolox)

TIRF microscope with a high-numerical-aperture objective, appropriate laser lines (e.g., ~488

nm for BDP FL), and a sensitive EMCCD or sCMOS camera.

Procedure:

Surface Passivation:

Thoroughly clean glass coverslips using sonication in a series of solvents (e.g., acetone,

ethanol, isopropanol) and/or piranha solution (use extreme caution).

Functionalize the clean surface with silane (e.g., N-(2-Aminoethyl)-3-

Aminopropyltrimethoxysilane).

Create a passivation layer by incubating the silanized surface with a mixture of mPEG-

SVA and Biotin-PEG-SVA. This PEG layer prevents non-specific adsorption of proteins.

Assemble a flow chamber using the passivated coverslip, a microscope slide, and double-

sided tape.

Sample Immobilization:

Incubate the chamber with a streptavidin solution, which will bind to the biotin-PEG on the

surface.

Wash away unbound streptavidin with Imaging Buffer.
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Introduce your biotinylated, BDP FL-labeled biomolecule. It will be specifically immobilized

on the surface via the biotin-streptavidin linkage.

Wash thoroughly to remove any unbound molecules.

Microscope Setup and Imaging:

Place the flow chamber onto the TIRF microscope stage.

Achieve total internal reflection by adjusting the angle of the excitation laser. This creates

an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip

surface, dramatically reducing background fluorescence.

Focus on the surface and adjust camera settings (exposure time, EM gain) to clearly

visualize single fluorescent spots.

Acquire a time-series of images (a movie) to capture the dynamics of the single

molecules.

Data Analysis:

Use specialized software (e.g., ImageJ/Fiji with plugins, MATLAB scripts) to identify and

track the position of single molecules over time.

Analyze trajectories to determine diffusion coefficients, binding kinetics, or conformational

changes based on fluorescence intensity or FRET (if a second dye is present).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12283007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Coverslip Cleaning
& Silanization

2. PEG Passivation
(mPEG / Biotin-PEG)

3. Sample Immobilization
(e.g., Streptavidin + Labeled Molecule)

4. TIRF Microscopy Setup
(Laser Alignment, Focus)

5. Image Acquisition
(Time-lapse Movie)

6. Data Processing & Analysis
(Localization, Tracking, Kinetics)
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General workflow for a single-molecule TIRF experiment.

Application Example: Investigating Ligand-Receptor
Binding
BDP FL-PEG5-acid can be used to study the interaction between a ligand and its receptor on

a cell membrane. The ligand is labeled with the dye, and its binding and unbinding events with

receptors on an immobilized membrane or a supported lipid bilayer can be observed in real-

time using TIRF microscopy. This allows for the direct measurement of kinetic parameters like

on- and off-rates at the single-molecule level.
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Studying ligand-receptor binding with a BDP FL probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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